molecular formula C10H13NOS B13837195 6-cyclopentylsulfanyl-1H-pyridin-2-one

6-cyclopentylsulfanyl-1H-pyridin-2-one

Cat. No.: B13837195
M. Wt: 195.28 g/mol
InChI Key: QIMAZRLMHDFRPB-UHFFFAOYSA-N
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Description

6-Cyclopentylsulfanyl-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone core with a cyclopentylsulfanyl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopentylsulfanyl-1H-pyridin-2-one can be achieved through various methods. One common approach involves the reaction of 6-chloropyridin-2-one with cyclopentylthiol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopentylsulfanyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridinone ring can be reduced to the corresponding dihydropyridinone using reducing agents such as sodium borohydride.

    Substitution: The cyclopentylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

6-Cyclopentylsulfanyl-1H-pyridin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the development of novel materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 6-cyclopentylsulfanyl-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The cyclopentylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The pyridinone core can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    6-Cyclopentylsulfanyl-1H-pyridin-4-one: Similar structure but with the sulfanyl group at the 4-position.

    6-Cyclohexylsulfanyl-1H-pyridin-2-one: Similar structure but with a cyclohexyl group instead of cyclopentyl.

    6-Methylsulfanyl-1H-pyridin-2-one: Similar structure but with a methyl group instead of cyclopentyl.

Uniqueness: 6-Cyclopentylsulfanyl-1H-pyridin-2-one is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

6-cyclopentylsulfanyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-9-6-3-7-10(11-9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMAZRLMHDFRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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